molecular formula C13H12INO B8799539 3-(Benzyloxy)-6-iodo-2-methylpyridine

3-(Benzyloxy)-6-iodo-2-methylpyridine

Cat. No. B8799539
M. Wt: 325.14 g/mol
InChI Key: IVHNYYQKLAONDU-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

A suspension of 810 mg (3.45 mmol) of 2-methyl-3-hydroxy-6-iodopyridine (from Step A), 533 μL (4.48 mmol) of benzyl bromide, 953 mg (6.89 mmol) of potassium carbonate and catalytic amount of tetrabutylammonium iodide in 10 mL of acetone was refluxed for 3 h and cooled to rt. Solid was filtered off through a cake of Celite and washed with EtOAc, and the filtrate was concentrated. Chromatography on a Biotage 40M cartridge using 1:19 v/v EtOAc/hexanes as the eluant afforded 1.03 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.48 (s, 3H), 5.04 (s, 2H), 6.79 (d, J=8.4, 1H), 7.32-7.42 (m, 6H).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
533 μL
Type
reactant
Reaction Step One
Quantity
953 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:9])[N:3]=1.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH3:1][C:2]1[C:7]([O:8][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][CH:5]=[C:4]([I:9])[N:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
CC1=NC(=CC=C1O)I
Name
Quantity
533 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
953 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Solid was filtered off through a cake of Celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1OCC1=CC=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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